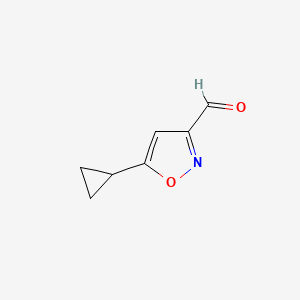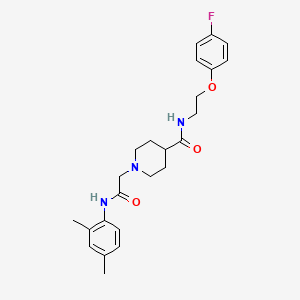![molecular formula C23H20N4O3 B2498159 1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941907-64-8](/img/structure/B2498159.png)
1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[3,2-d]pyrimidine derivatives are significant due to their diverse biological activities and their utility in various chemical synthesis contexts. The specific compound mentioned falls within this category, suggesting its potential for various synthetic and biological applications. The chemical structure of this compound indicates a complex arrangement of rings, including a pyrido[3,2-d]pyrimidine core, which is a fused ring structure combining pyridine and pyrimidine rings.
Synthesis Analysis
The synthesis of pyrido[3,2-d]pyrimidine derivatives often involves multi-step reactions, starting from basic heterocyclic precursors. A common approach includes the formation of the pyrido[3,2-d]pyrimidine ring through cyclization reactions, nucleophilic substitutions, and condensation reactions under specific conditions. These methods highlight the versatility and complexity of synthesizing such compounds, allowing for various substitutions to tailor the final product's properties (Jatczak et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrido[3,2-d]pyrimidine derivatives is characterized by the presence of multiple functional groups attached to the core ring system, influencing the compound's chemical behavior and physical properties. Crystallography studies, such as X-ray diffraction, provide insights into the molecular geometry, bond lengths, and angles, crucial for understanding the compound's reactivity and interaction potential (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrido[3,2-d]pyrimidine derivatives participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, reflecting their rich chemistry. These reactions are often influenced by the electronic nature of the substituents on the core ring, which can be manipulated to achieve desired reactivity patterns. The compound's ability to undergo such diverse reactions makes it a valuable scaffold in synthetic organic chemistry (Ahadi et al., 2014).
Physical Properties Analysis
The physical properties of pyrido[3,2-d]pyrimidine derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are largely determined by the molecular structure and the presence of specific functional groups. Studies focusing on these aspects can provide valuable information for the development of new compounds with optimized properties for specific applications.
Chemical Properties Analysis
The chemical properties of such compounds, including acidity, basicity, and redox potential, are vital for understanding their behavior in biological systems and chemical reactions. The presence of nitrogen atoms in the ring system imparts basicity, while specific substituents can modulate the compound's overall reactivity and stability. Exploring these properties is essential for designing compounds with desired biological or chemical activities.
For more in-depth information and detailed exploration of the chemical behaviors, synthesis methodologies, and properties of pyrido[3,2-d]pyrimidine derivatives, the following references provide extensive insights into their complex chemistry:
- Synthesis and ADME properties analysis: Jatczak et al., 2014.
- Molecular structure elucidation through crystallography: Trilleras et al., 2009.
- Study on chemical reactions and synthesis methodologies: Ahadi et al., 2014.
Applications De Recherche Scientifique
Synthesis Techniques and Catalysts
- Domino Knoevenagel Condensation-Michael Addition-Cyclization : A green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines, employing an organocatalyst-assisted domino reaction, represents a significant advancement in GAP (group-assistant-purification) chemistry. This method avoids traditional chromatography and recrystallization, simplifying purification processes (Ahadi et al., 2014).
- Multicomponent Synthesis Catalyzed by Ionic Liquid : Efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones has been reported using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a reusable catalyst. This method demonstrates high yield, easy recovery, and excellent reusability of the catalyst (Rahmani et al., 2018).
Chemical Properties and Derivative Synthesis
- Functionalized Pyrimidine Derivatives : The synthesis of functionalized pyrimidine derivatives has been achieved through water-mediated, catalyst-free methods. This approach highlights the simplicity and environmental friendliness of the synthesis process (Brahmachari et al., 2020).
- Urease Inhibition Studies : Research into the urease inhibition properties of substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones has been conducted, revealing the potential for significant biological activity in these compounds (Rauf et al., 2010).
- Crystal Structures Analysis : Studies on the molecular and crystal structures of various pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been conducted, providing insights into their chemical and physical properties (Trilleras et al., 2009).
Catalysis and Green Chemistry
- Catalyst-Free Synthesis in Water : A one-pot, three-component condensation reaction for synthesizing fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines in water without any catalyst has been described. This method emphasizes the importance of eco-friendly synthesis approaches (Rahmati & Khalesi, 2012).
Propriétés
IUPAC Name |
1-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-15-8-9-18(16(2)12-15)20(28)14-26-19-7-5-11-25-21(19)22(29)27(23(26)30)13-17-6-3-4-10-24-17/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYQGAFHRZMIEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2498076.png)
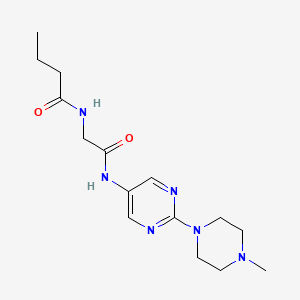
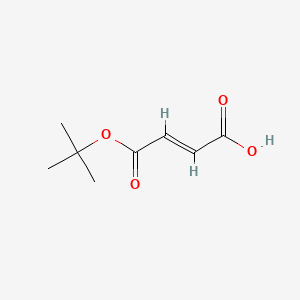
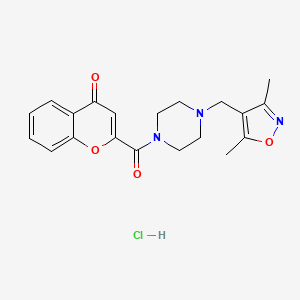
![3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498083.png)
![4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2498084.png)
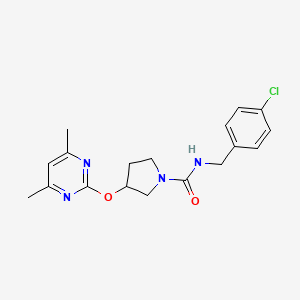
![N,1-bis(furan-2-ylmethyl)-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498087.png)
![3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B2498088.png)
![5-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2498091.png)
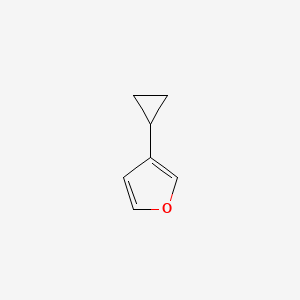
![1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2498096.png)
